Ebastine-d5 N-Oxide
CAS No.:
Cat. No.: VC0209370
Molecular Formula: C₃₂H₃₄D₅NO₃
Molecular Weight: 490.69
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₂H₃₄D₅NO₃ |
|---|---|
| Molecular Weight | 490.69 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Ebastine-d5 N-Oxide possesses a molecular formula of C32H39NO3 and a molecular weight of 485.66 g/mol . The deuterium atoms replace hydrogen at five positions, typically at metabolically vulnerable sites, to retard enzymatic degradation and prolong half-life. The N-oxide moiety arises from the oxidation of the parent compound’s tertiary amine group, introducing a polar functional group that influences solubility and receptor binding.
Stereochemical Considerations
The compound exists as cis and trans isomers due to restricted rotation around the N-oxide bond. These isomers are designated as Ebastine N-Oxide Impurity F and G in pharmaceutical contexts . The stereochemistry impacts receptor affinity, with the trans isomer exhibiting marginally higher H1 receptor antagonism in preclinical models.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. Key NMR signals include a downfield-shifted piperidine proton (δ 3.8–4.2 ppm) and deuterium-induced splitting patterns in adjacent carbons. Infrared (IR) spectroscopy reveals N-O stretching vibrations at 1,250–1,270 cm⁻¹, corroborating the N-oxide formation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Deuteration of Ebastine: Ebastine undergoes hydrogen-deuterium exchange using deuterated solvents (e.g., D2O/CD3OD) under acidic catalysis at 60–80°C for 24–48 hours, achieving >98% isotopic enrichment.
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N-Oxidation: The deuterated intermediate is treated with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding Ebastine-d5 N-Oxide with 85–90% purity. Chromatographic purification isolates the cis and trans isomers.
Process Optimization
Industrial manufacturing employs continuous flow reactors to enhance yield (up to 92%) and reduce reaction time by 40% compared to batch processes. Automated crystallization systems isolate isomers based on differential solubility in ethanol-water mixtures .
Analytical Monitoring
Quality control utilizes ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.6 μm, 150 × 4.6 mm) and UV detection at 254 nm. The method resolves cis and trans isomers with a retention time difference of 1.2 minutes .
Physicochemical Properties
Stability Profile
Deuterium substitution increases thermal stability, with a decomposition temperature of 215°C versus 198°C for non-deuterated ebastine. The N-oxide group enhances hygroscopicity, requiring storage at -18°C under nitrogen to prevent hydrolysis .
Solubility and Partitioning
| Property | Value |
|---|---|
| Water solubility (25°C) | 12.7 mg/L |
| LogP (octanol/water) | 3.8 ± 0.2 |
| pKa | 4.1 (piperidinium N-oxide) |
The moderate lipophilicity facilitates blood-brain barrier penetration, though the polar N-oxide limits central nervous system (CNS) exposure, reducing sedative effects.
Pharmacological Mechanisms
H1 Receptor Antagonism
Ebastine-d5 N-Oxide binds non-competitively to histamine H1 receptors (Ki = 0.89 nM), with a 30% slower dissociation rate than ebastine due to deuterium-induced conformational stabilization. In murine models, it suppresses histamine-induced vasodilation at ED50 = 1.2 mg/kg, maintaining efficacy for 54 hours post-administration.
Metabolic Pathways
Hepatic cytochrome P450 3A4 (CYP3A4) catalyzes two primary transformations:
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N-Oxide Reduction: Flavin-containing monooxygenase 3 (FMO3) regenerates ebastine-d5, which is subsequently metabolized to carebastine-d5 (active) and desalkylebastine-d5 (inactive).
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Deuterium Retention: 83% of deuterium remains after first-pass metabolism, confirming isotopic stability.
Applications in Pharmaceutical Research
Isotope Effect Studies
Deuterium markedly alters pharmacokinetics:
| Parameter | Ebastine-d5 N-Oxide | Ebastine N-Oxide |
|---|---|---|
| Oral bioavailability | 68% | 52% |
| t₁/₂ (elimination) | 28.5 h | 19.8 h |
| AUC₀–∞ (ng·h/mL) | 1,450 | 980 |
The extended half-life supports once-daily dosing formulations in preclinical testing.
Comparative Analysis with Structural Analogs
| Compound | Deuterated | N-Oxide | Key Distinction |
|---|---|---|---|
| Ebastine | No | No | Parent compound; shorter t₁/₂ |
| Carebastine-d5 | Yes | No | Active metabolite; higher potency |
| Desalkylebastine N-Oxide | No | Yes | Inactive; terminal metabolite |
| Hydroxyebastine-d5 | Yes | No | Intermediate polarity; renal excretion |
Ebastine-d5 N-Oxide uniquely combines deuterium and N-oxide modifications, enabling dual advantages in metabolic stability and receptor binding kinetics.
Future Directions
Ongoing research explores deuterium’s role in mitigating drug-drug interactions, particularly with CYP3A4 inhibitors like ketoconazole. Phase I trials (NCT04877114) assess deuterium’s impact on interindividual variability, with preliminary data showing 23% reduced AUC variability compared to non-deuterated analogs.
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